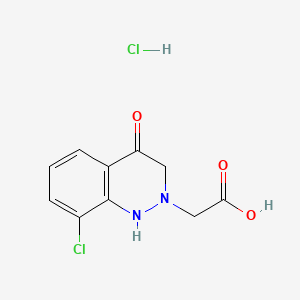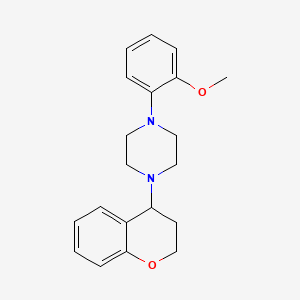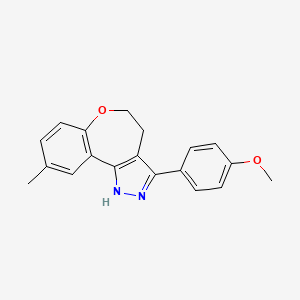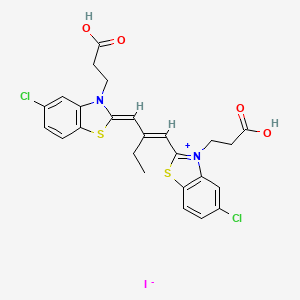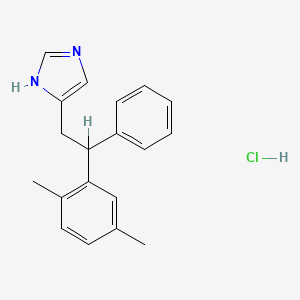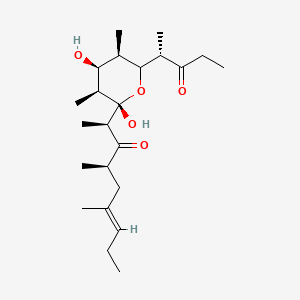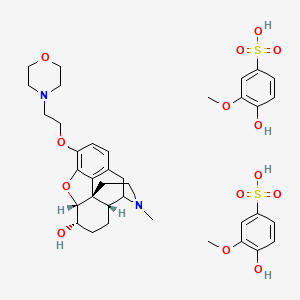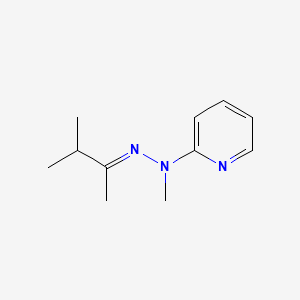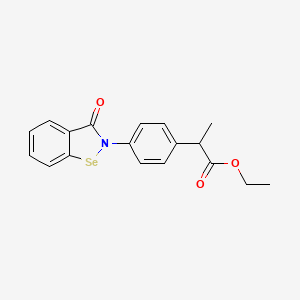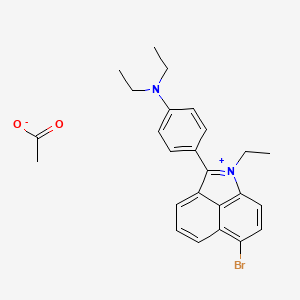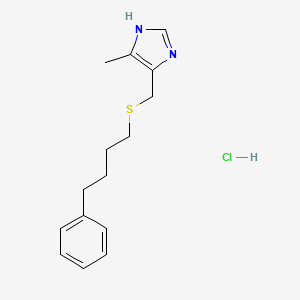
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methylimidazole with 4-phenylbutylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylimidazole: A simpler derivative of imidazole with similar chemical properties.
5-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-Phenylimidazole: Contains a phenyl group instead of a phenylbutyl group.
Uniqueness
1H-Imidazole, 4-methyl-5-(((4-phenylbutyl)thio)methyl)-, monohydrochloride is unique due to the presence of both a methyl group and a phenylbutylthio group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Propiedades
Número CAS |
131028-62-1 |
|---|---|
Fórmula molecular |
C15H21ClN2S |
Peso molecular |
296.9 g/mol |
Nombre IUPAC |
5-methyl-4-(4-phenylbutylsulfanylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2S.ClH/c1-13-15(17-12-16-13)11-18-10-6-5-9-14-7-3-2-4-8-14;/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,16,17);1H |
Clave InChI |
PDDXAJBCNAAMCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSCCCCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


